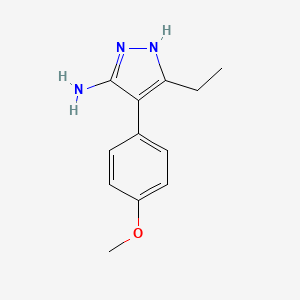

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Description

BenchChem offers high-quality 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-4-(4-methoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-3-10-11(12(13)15-14-10)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODOANAQOYZKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship of 4-Methoxyphenyl Pyrazole Derivatives

The following technical guide details the structure-activity relationship (SAR), synthesis, and therapeutic utility of 4-methoxyphenyl pyrazole derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

The pyrazole scaffold, particularly when substituted with a 4-methoxyphenyl moiety, represents a "privileged structure" in medicinal chemistry. This specific substitution pattern leverages the electron-donating properties of the methoxy group (

This guide analyzes the critical SAR determinants of these derivatives across two primary therapeutic axes: dual EGFR/VEGFR-2 kinase inhibition (Anticancer) and COX-2 selective inhibition (Anti-inflammatory) . It provides validated synthetic protocols and mechanistic insights grounded in recent experimental data.

Chemical Space & Synthetic Methodology

The construction of 1,3,5-trisubstituted pyrazoles containing a 4-methoxyphenyl group typically proceeds via the cyclocondensation of chalcones with hydrazines. This route is preferred for its regioselectivity and high yields.

Validated Synthesis Protocol: Claisen-Schmidt/Cyclization

Target Compound: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Key intermediate for bioactive derivatives).

Reagents:

-

4-Methoxyacetophenone (1.0 eq)

-

4-Chlorophenylhydrazine hydrochloride (1.1 eq)

-

Vilsmeier-Haack Reagent (

/DMF)[1][2] -

Ethanol, Glacial Acetic Acid[3]

Step-by-Step Protocol:

-

Chalcone Formation (Precursor):

-

Dissolve 4-methoxyacetophenone (10 mmol) and the appropriate aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol (20 mL).

-

Add 10% NaOH (aq) dropwise at 0°C. Stir at room temperature for 12 hours.

-

Neutralize with HCl. Filter the precipitate (Chalcone) and recrystallize from ethanol.[2][4]

-

Validation: Appearance of alkene protons (

7.5-7.9 ppm,

-

-

Pyrazoline Cyclization:

-

Formylation (Optional for C4-functionalization):

-

Treat the pyrazoline/pyrazole intermediate with Vilsmeier reagent (

in DMF) at 0–5°C, then heat to 70°C for 4 hours. -

Hydrolyze with sodium acetate solution.

-

Yield: Typically 65–85%.

-

Synthetic Pathway Visualization

The following diagram illustrates the regioselective synthesis logic.

Caption: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles via chalcone intermediates.

Pharmacological Targets & SAR Analysis

Anticancer Activity (EGFR & VEGFR-2 Inhibition)

The 4-methoxyphenyl group is critical in dual kinase inhibitors. It mimics the ATP adenine ring's interaction or occupies the hydrophobic pocket II in the kinase domain.

-

Key Finding: Compound 12 (a pyrazole-pyrimidine hybrid) demonstrated an

of 0.071 µM against EGFR and 0.098 µM against VEGFR-2 [1]. -

Mechanistic Role: The methoxy group at the para-position of the phenyl ring (attached to C3 or N1 of pyrazole) functions as a lipophilic spacer that also provides a specific electronic environment (electron donation) to stabilize the

-stacking interactions within the active site.

SAR Logic for Kinase Inhibition:

-

Position 1 (N1): A bulky hydrophobic group (e.g., 4-chlorophenyl or 4-methoxyphenyl) is essential for occupying the hydrophobic region of the ATP binding pocket.

-

Position 3 (C3): The 4-methoxyphenyl group here is optimal. Replacing

with -

Position 4 (C4): Functionalization with heteroaryl moieties (e.g., pyrimidine, thiazole) creates "hybrid" inhibitors that extend into the solvent-accessible region of the kinase.

Anti-inflammatory Activity (COX-2 Selectivity)

In the context of COX-2 inhibition (similar to Celecoxib), the 4-methoxyphenyl group often replaces the sulfonamide-bearing phenyl or serves as the auxiliary aryl ring.

-

Key Finding: Pyrazole-pyridazine hybrids (e.g., Compound 5f ) exhibit

values ~1.50 µM against COX-2 with high selectivity indices ( -

SAR Insight: The volume of the methoxy group (

) is tolerated well within the COX-2 secondary pocket (unlike the smaller COX-1 pocket). It provides metabolic stability compared to a methyl group (prone to oxidation) or a hydroxyl group (prone to glucuronidation).

Data Visualization & SAR Logic

Comparative Potency Data

The following table summarizes the activity of key 4-methoxyphenyl pyrazole derivatives from recent high-impact studies.

| Compound ID | Core Scaffold | Target | IC50 / Activity | Key Substituent Features | Ref |

| Cmpd 12 | Pyrazole-Pyrimidine | EGFR / VEGFR-2 | 0.071 µM / 0.098 µM | N1: Phenyl, C3: 4-Methoxyphenyl | [1] |

| Cmpd 6h | Pyrazoline-Carbothioamide | EGFR Kinase | 1.66 µM | C3: 4-Methoxyphenyl, C5: Furan | [3] |

| Cmpd 5f | Pyrazole-Pyridazine | COX-2 | 1.50 µM | C3: 4-Methoxyphenyl (Selectivity driver) | [2] |

| Cmpd 9c | Pyrazole-Methanone | Tubulin | 0.054 µM | C4: 3,4,5-Trimethoxyphenyl (Colchicine site) | [4] |

Structure-Activity Relationship Map

This diagram maps the functional impact of substitutions around the pyrazole core.

Caption: SAR map detailing the functional contribution of substituents at positions 1, 3, 4, and 5.

EGFR Signaling Pathway Inhibition

Understanding the downstream effect of these inhibitors is crucial for drug development.

Caption: Mechanism of action: Pyrazole derivatives block EGFR autophosphorylation, halting the RAS/RAF/MEK cascade.

Conclusion & Future Directions

The 4-methoxyphenyl pyrazole scaffold is a versatile template. The methoxy group is not merely a passive substituent but a critical modulator of lipophilicity and electronic density , essential for high-affinity binding in both kinase (EGFR/VEGFR) and cyclooxygenase (COX-2) pockets.

Future Development:

-

PROTACs: Utilizing the 4-methoxyphenyl pyrazole core as the "warhead" ligand linked to E3 ligase recruiters to degrade EGFR mutants.

-

Hybrids: Fusing the pyrazole ring with coumarin or quinoline moieties to overcome drug resistance in non-small cell lung cancer (NSCLC).

References

-

Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 2022.[9]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies. RSC Advances, 2021.

-

Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives... as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 2020.

-

Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013.

-

Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Poloniae Pharmaceutica, 2012.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. chemmethod.com [chemmethod.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. jchemlett.com [jchemlett.com]

- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 7. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 9. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Medicinal Chemistry of 3-Amino-4-Aryl-5-Ethylpyrazole Scaffolds

Executive Summary

The 3-amino-4-aryl-5-ethylpyrazole scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Unlike generic pyrazoles, this specific substitution pattern offers a unique balance of thermodynamic stability, hinge-binding capability, and tunable lipophilicity. This guide dissects the structural biology, synthetic pathways, and critical structure-activity relationships (SAR) required to leverage this scaffold for high-affinity targets, particularly JNK3 , CDK2 , and p38 MAPK .

Part 1: Structural Biology & Pharmacophore Analysis

The "Hinge-Binder" Paradigm

The 3-aminopyrazole motif functions primarily as a bidentate ATP-mimetic. In the ATP-binding pocket of protein kinases, the scaffold orients to form hydrogen bonds with the kinase hinge region.

-

Donor Motif (C3-NH2): The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

-

Acceptor Motif (N2): The pyrazole ring nitrogen (N2) accepts a hydrogen bond from the backbone amide nitrogen.

-

The 5-Ethyl "Gatekeeper": The 5-ethyl group is not merely a lipophilic appendage; it serves a critical steric function. In many kinases, the "gatekeeper" residue controls access to the hydrophobic back pocket. A methyl group is often too small to generate significant van der Waals energy, while an isopropyl or tert-butyl group may incur steric penalties. The ethyl group occupies a "Goldilocks" zone, maximizing hydrophobic contact without clashing with the gatekeeper (e.g., Thr, Met residues).

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of the scaffold within a generic kinase ATP pocket.

Figure 1.1: Pharmacophore mapping of the 3-amino-4-aryl-5-ethylpyrazole scaffold within a kinase active site.

Part 2: Synthetic Chemistry Strategy

Retrosynthetic Logic

The most robust route to this scaffold is the Knorr-type cyclocondensation of

Challenge: Regioselectivity during N-alkylation (if N1-substitution is required later) is a common pitfall. However, for the core scaffold synthesis, the thermodynamics favor the 3-amino tautomer in solid state, though it equilibrates in solution.

Validated Synthetic Pathway

The synthesis consists of two primary steps:

-

C-Acylation: Condensation of an arylacetonitrile with an ethyl ester (propionyl source).

Figure 2.1: Two-step synthetic workflow for the generation of the core scaffold.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The following table summarizes the impact of substituents at key positions based on aggregated kinase inhibition data (JNK3/p38).

| Position | Substituent | Effect on Potency/Properties | Mechanistic Insight |

| C3 (Amino) | Optimal | Critical H-bond donor. | |

| Low | Acylation removes donor capability; steric clash with hinge. | ||

| C4 (Aryl) | Phenyl | Moderate | Good scaffold, but metabolically liable. |

| High | Block metabolic oxidation; maintains electronic density. | ||

| Variable | Induces torsion; can force atropisomerism or improve selectivity. | ||

| C5 (Alkyl) | Moderate | Often too small to fill the hydrophobic pocket fully. | |

| High | The "Ethyl Effect": Optimal lipophilic contact (LogP +0.5 vs Me). | ||

| Low | Steric clash with the gatekeeper residue in many kinases. |

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis of 3-Amino-4-phenyl-5-ethylpyrazole

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Preparation of 2-Phenyl-3-oxopentanenitrile

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

-

Reagents: Add Sodium Ethoxide (21% wt in EtOH, 2.0 eq) to the flask.

-

Addition: Dropwise add a mixture of Phenylacetonitrile (1.0 eq) and Ethyl Propionate (1.2 eq) over 30 minutes at

. -

Reaction: Heat to reflux (

) for 4 hours.-

Validation: Monitor via TLC (20% EtOAc/Hexane). The nitrile starting material (

) should disappear, replaced by a polar enol spot (

-

-

Workup: Cool to RT. Pour into ice water. Acidify to pH 4 with 1M HCl to precipitate the

-ketonitrile. Filter and dry.[1]

Step 2: Cyclization to Pyrazole

-

Reaction: Dissolve the crude

-ketonitrile (1.0 eq) in absolute Ethanol (0.5 M concentration). -

Cyclization: Add Hydrazine Hydrate (80%, 2.5 eq) dropwise.

-

Reflux: Heat to reflux for 6–8 hours.

-

Causality: Excess hydrazine and heat drive the reaction to thermodynamic completion, favoring the 5-exo-dig cyclization mechanism.

-

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water (9:1).

-

Expected Yield: 75–85%.

-

Characterization:

(DMSO-

-

Kinase Inhibition Assay (FRET-Based)

To validate biological activity, use a LanthaScreen Eu Kinase Binding Assay.

-

Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

-

Antibody: Eu-anti-GST antibody (targets the GST-tagged Kinase).

-

Protocol:

-

Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (10 nM) with the synthesized pyrazole (serial dilution 1 nM – 10

M). -

Read TR-FRET signal after 60 mins.

-

Data Analysis: Plot Emission Ratio (665/615 nm) vs. log[Inhibitor]. Calculate

.

-

References

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry. (2014). This seminal work defines the SAR of aminopyrazoles in kinase selectivity.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. (2023). A comprehensive review of the aminopyrazole scaffold's versatility.

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Pharmaceutics. (2021). Discusses the specific role of pyrazole substitution patterns in CDK inhibition.

-

Synthesis of 5-Aminopyrazoles. Arkivoc. (2009).[3] Detailed mechanistic analysis of the reaction between hydrazines and

-ketonitriles.

Sources

Pyrazole-3-amines: A Technical Guide to Synthesis, Regiocontrol, and Kinase Targeting

Executive Summary

The pyrazole-3-amine (or 3-aminopyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in oncology, inflammation, and CNS drug discovery. Its utility stems from its ability to function as a robust bioisostere for amide bonds and its capacity to engage in bidentate hydrogen bonding within the ATP-binding pockets of protein kinases.

However, the scaffold presents significant synthetic challenges, primarily driven by annular tautomerism and the resulting ambiguity in regioselective functionalization (N1 vs. N2 alkylation). This guide provides a technical analysis of the structural dynamics, proven synthetic methodologies for regiocontrol, and the structure-activity relationships (SAR) that drive its application in kinase inhibition.

Part 1: Structural & Electronic Properties

The Tautomeric Equilibrium

The defining characteristic of the 3-aminopyrazole core is its prototropic tautomerism.[1] Unlike simple pyrazoles, the presence of the exocyclic amine at position 3 introduces a strong electronic bias.

The molecule exists in equilibrium between the 3-amino-1H-pyrazole (A) and 5-amino-1H-pyrazole (B) forms.[1]

-

Electronic Influence: Electron-donating groups (EDGs) generally stabilize the 3-amino tautomer, while electron-withdrawing groups (EWGs) can shift the equilibrium toward the 5-amino form.

-

Solvent Effects: In non-polar solvents, the 3-amino form is thermodynamically preferred. In polar aprotic solvents (e.g., DMSO), the equilibrium may shift, influencing nucleophilic reactivity.

Implication for Synthesis: This equilibrium means that electrophilic attack (e.g., alkylation) can occur at either N1 or N2, often leading to inseparable mixtures of regioisomers unless specific conditions are employed.

Acid-Base Character (pKa)

The 3-aminopyrazole system is amphoteric:

-

Basicity (pKa ~ 4.0 - 5.5): The pyridine-like nitrogen (N2) is the basic center. The exocyclic amino group (+M effect) significantly increases the electron density of the ring, making 3-aminopyrazoles more basic than unsubstituted pyrazole (pKa ~ 2.5).

-

Acidity (pKa ~ 14 - 15): The pyrrole-like NH (N1) is weakly acidic, allowing for deprotonation by strong bases (NaH, KOtBu) to form the pyrazolide anion, a potent nucleophile.

Part 2: Visualization of Structural Dynamics

Diagram 1: Tautomerism & Reactivity Flow

This diagram illustrates the tautomeric shift and the resulting regiochemical outcomes during alkylation.

Caption: Annular tautomerism drives the regiochemical outcome. Deprotonation yields a delocalized anion that can react at N1 or N2 depending on conditions.

Part 3: Synthetic Strategies & Regiocontrol[2]

De Novo Cyclocondensation (The "Workhorse" Method)

The most reliable method to generate the 3-aminopyrazole core is the condensation of hydrazines with

-

Mechanism: Nucleophilic attack of hydrazine on the nitrile (or ketone), followed by cyclization.

-

Regiocontrol: Using a substituted hydrazine (R-NH-NH2) dictates the position of the R group.

-

Reaction:

-ketonitrile + Methylhydrazine -

Selectivity: Often poor (approx. 3:1 to 1:1) because the hydrazine nitrogens have similar nucleophilicity.

-

The Regioselectivity Challenge: N-Alkylation

When alkylating a pre-formed 3-aminopyrazole, the reaction is governed by the interplay of sterics and thermodynamics.

Table 1: Regiocontrol Factors in N-Alkylation

| Condition/Factor | Favored Isomer | Mechanistic Rationale |

| Kinetic Control (NaH, THF, low temp) | N1-Alkylation | The N1 position is often less sterically hindered (remote from the 3-amino group) in the anionic state. |

| Thermodynamic Control (Cs2CO3, DMF, Heat) | N2-Alkylation | Reversible conditions allow equilibration to the thermodynamically more stable isomer (often N2-substituted due to dipole minimization). |

| Chelation Control | N2-Alkylation | If the alkylating agent contains a donor atom (e.g., ether/amine), it can chelate with the exocyclic amine and direct alkylation to N2. |

| Transient Protection | N1-Alkylation | Protecting the exocyclic amine (e.g., with Boc/Trityl) increases steric bulk around N2, forcing alkylation to N1. |

Advanced C-N Coupling (Buchwald-Hartwig)

For installing the amino group onto a pre-existing pyrazole ring, Pd-catalyzed amination is superior.

-

Substrate: 3-bromo-1-protected-pyrazole.

-

Catalyst System: Pd(dba)

or Pd(OAc) -

Advantage: Completely avoids the N1/N2 regioselectivity issue of ring closure, provided the starting halopyrazole is isomerically pure.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7]

Kinase Hinge Binding

The 3-aminopyrazole motif is a "donor-acceptor" hinge binder.

-

N2 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region.

-

Exocyclic NH2: Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge region.

This bidentate interaction mimics the adenine ring of ATP, making these derivatives potent ATP-competitive inhibitors.

Diagram 2: Kinase Binding Motif

This diagram visualizes the interaction between the inhibitor and the kinase hinge region.

Caption: The "Donor-Acceptor" motif. N2 accepts a proton from the hinge; the exocyclic amine donates a proton to the hinge carbonyl.

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis via Transient Protection

Objective: To synthesize 1-alkyl-3-aminopyrazole with high regioselectivity, avoiding the formation of the 5-amino isomer.

Rationale: Direct alkylation of 3-aminopyrazole yields mixtures. By introducing a bulky protecting group on the exocyclic amine, we sterically block the N2 position, forcing alkylation at N1.

Step-by-Step Methodology:

-

Protection:

-

Suspend 3-aminopyrazole (10 mmol) in DCM (50 mL).

-

Add Phthalic anhydride (10 mmol) and Et3N (1.1 eq). Reflux for 4 hours.

-

Result: Formation of the phthalimide-protected pyrazole. The steric bulk of the phthalimide group shields the adjacent N2 nitrogen.

-

-

Alkylation (N1-Selective):

-

Deprotection:

-

Treat the alkylated product with Hydrazine hydrate (5 eq) in Ethanol at reflux for 2 hours.

-

Cool, filter the phthalhydrazide byproduct, and concentrate the filtrate.

-

-

Purification:

-

Purify via flash column chromatography (typically MeOH/DCM gradient).

-

Validation: Verify N1 vs N2 regiochemistry using NOESY NMR. N1-alkyl protons will show NOE correlation with the C5-H proton; N2-alkyl protons would show NOE with the exocyclic amine (if visible) or lack C5-H correlation.

-

Protocol B: Buchwald-Hartwig Amination on Pyrazoles

Objective: Installing an amine at C3 of a pre-functionalized pyrazole.

-

Reagents: 3-bromo-1-methyl-1H-pyrazole (1.0 eq), Aniline derivative (1.2 eq), Pd

(dba) -

Procedure:

-

Charge an oven-dried Schlenk tube with Pd source, ligand, and base.

-

Evacuate and backfill with Argon (3x).

-

Add solvent (Toluene or Dioxane, degassed) and substrates.

-

Heat to 100°C for 12-16 hours.

-

-

Workup: Filter through Celite, concentrate, and purify.

-

Note: tBuXPhos is preferred for pyrazoles due to its ability to prevent catalyst deactivation by the pyrazole nitrogens.

References

-

Tautomerism in Pyrazoles: Elguero, J., et al. "Protomeric tautomerism in five-membered heterocycles." Advances in Heterocyclic Chemistry, 2000. Link

-

Kinase Inhibitor Design: Fabbro, D., et al. "Targeting protein kinases in cancer therapy." Nature Reviews Drug Discovery, 2002. Link

-

Regioselective Synthesis: Kumar, V., et al. "Regioselective synthesis of 3,5-disubstituted pyrazoles." Journal of Organic Chemistry, 2021. Link

-

Buchwald-Hartwig on Heterocycles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

JNK3 Selectivity Studies: Identifying the structural basis for JNK3 selectivity in aminopyrazoles. Journal of Medicinal Chemistry, 2012. Link

-

Physical Properties: "pKa values of nitrogen heterocycles in acetonitrile and water." European Journal of Organic Chemistry, 2017.[7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

The Pyrazole Pharmacophore: Structural Versatility in Next-Generation Kinase Inhibitors

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, appearing in over 30 FDA-approved therapeutics.[1] Its utility stems not merely from its stability, but from its unique tautomeric nature and ability to function simultaneously as a hydrogen bond donor (NH) and acceptor (N). This guide moves beyond the established ATP-competitive inhibitors (Type I) to explore the novel application of pyrazoles in allosteric inhibition (Type IV) and dual-targeting hybrids , addressing the critical challenge of regioselective synthesis in lead optimization.

The Medicinal Chemistry of the Pyrazole Scaffold[2][3][4][5][6][7][8]

Structural Logic & Binding Modes

The pyrazole ring's planar structure allows it to mimic the purine ring of ATP, making it an ideal scaffold for kinase inhibitors. The nitrogen atoms at positions 1 and 2 are critical for molecular recognition within the kinase hinge region.

-

H-Bond Donor (N1-H): Typically interacts with the backbone carbonyl of the hinge region (e.g., Glu, Leu residues).

-

H-Bond Acceptor (N2): Interacts with the backbone amide nitrogen.

-

Substituent Vectors: Positions 3, 4, and 5 allow for vectors that can probe the solvent-front, the gatekeeper residue, or the hydrophobic back pocket (DFG-motif).

The Shift to Allosteric Inhibition (Asciminib Case Study)

While first-generation drugs like Crizotinib (ALK/ROS1 inhibitor) and Encorafenib (BRAF inhibitor) target the ATP-binding pocket, recent literature highlights the pyrazole's role in allosteric inhibition.

Asciminib (Scemblix) represents a paradigm shift. It binds to the myristoyl pocket of the BCR-ABL1 protein, distinct from the ATP site. Here, the pyrazole moiety is not just a hinge binder but a structural anchor that locks the kinase in an inactive conformation, overcoming resistance mutations (e.g., T315I) that render ATP-competitive inhibitors ineffective.

Visualization: Pyrazole Interaction Logic

The following diagram illustrates the transition from Type I (ATP-competitive) to Type IV (Allosteric) binding modes.

Figure 1: Comparative binding logic of Pyrazole scaffolds in Type I vs. Type IV Kinase Inhibition.

Synthesis Strategy: The Regioselectivity Challenge

One of the most persistent challenges in pyrazole chemistry is regioselectivity during the synthesis of N-substituted derivatives. The reaction of hydrazines with 1,3-diketones (Knorr synthesis) often yields a mixture of regioisomers (1,3- vs. 1,5-substituted), which are difficult to separate and possess vastly different biological activities.

Protocol: Regioselective Synthesis via Tosylhydrazones

To ensure high scientific integrity and reproducibility, we recommend the 1,3-dipolar cycloaddition of N-tosylhydrazones with terminal alkynes . This method avoids the regio-ambiguity of condensation reactions.

Mechanism: The base-mediated decomposition of N-tosylhydrazones generates a diazo intermediate in situ, which undergoes [3+2] cycloaddition with the alkyne.

Step-by-Step Methodology

-

Reagents:

-

Aldehyde-derived N-tosylhydrazone (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Catalyst: Copper(I) Iodide (10 mol%) [Optional for specific substrates, but often base-mediated]

-

Base: K2CO3 (2.0 equiv) or t-BuOK (for difficult substrates)

-

Solvent: 1,4-Dioxane or DMF (anhydrous).

-

-

Procedure:

-

Charge: In a flame-dried reaction vial equipped with a magnetic stir bar, add the N-tosylhydrazone, K2CO3, and solvent (0.2 M concentration).

-

Addition: Add the terminal alkyne via syringe.

-

Reaction: Heat the mixture to 80–100°C under an argon atmosphere. Monitor via TLC (typically 2–6 hours).

-

Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (3x) and brine (1x). Dry over Na2SO4.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

-

Validation:

-

Confirm regiochemistry using NOESY NMR . The 1,3-disubstituted isomer will show specific NOE correlations between the pyrazole-H4 proton and the substituents at positions 3 and 5, which differs significantly from the 1,5-isomer.

-

Visualization: Regioselective Workflow

Figure 2: Regioselective synthesis workflow preventing isomeric mixtures common in Knorr condensations.

Experimental Validation: Kinase Inhibition Assay

To validate the efficacy of the synthesized pyrazole derivatives, a robust biochemical assay is required. We utilize a FRET-based (Fluorescence Resonance Energy Transfer) assay, which is less prone to interference from fluorescent small molecules than standard fluorescence intensity assays.

Protocol: Z'-LYTE™ Kinase Assay (Invitrogen)

This protocol validates the compound's ability to inhibit the phosphorylation of a peptide substrate.

Materials:

-

Kinase Enzyme (e.g., EGFR, BRAF V600E).

-

FRET Peptide Substrate (Coumarin/Fluorescein pair).

-

ATP (at Km apparent).

-

Test Compound (DMSO stock).

Procedure:

-

Preparation: Prepare a 384-well plate.

-

Dosing: Add 100 nL of Test Compound (in 100% DMSO) to appropriate wells. Include "0% Inhibition" (DMSO only) and "100% Inhibition" (known inhibitor e.g., Staurosporine) controls.

-

Enzyme Mix: Add 2.5 µL of Kinase Reaction Mix (Kinase + Peptide Substrate). Incubate for 15 mins at Room Temp (RT).

-

Initiation: Add 2.5 µL of ATP solution to initiate the reaction.

-

Incubation: Shake plate for 30 seconds; incubate for 1 hour at RT.

-

Development: Add 5 µL of Development Reagent (Protease).

-

Logic: The protease cleaves non-phosphorylated peptides. Phosphorylated peptides (due to active kinase) remain intact. Cleavage disrupts FRET, changing the emission ratio.

-

-

Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

Calculation:

Representative Data Structure

Data should be reported comparing the novel derivative against clinical standards.

| Compound ID | Target | IC50 (nM) | Selectivity Index (Target/Off-target) | Mechanism |

| Crizotinib (Ref) | c-MET/ALK | 8.6 | > 50x | Type I (ATP) |

| Asciminib (Ref) | ABL1 | 0.55 | > 3000x | Type IV (Allosteric) |

| Novel-Pyz-04 | EGFR (T790M) | 12.4 | 150x (vs WT) | Covalent (Cys797) |

| Novel-Pyz-07 | VEGFR-2 | 45.1 | 25x | Type II (DFG-out) |

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int. J. Mol.[2] Sci. 2023, 24(16), 12724.[2] Link

-

Pyrazole-containing pharmaceuticals: Target, pharmacological activity, and their SAR studies. RSC Med.[3] Chem. 2022, 13, 1300–1321.[3] Link

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Org. Lett. 2014, 16, 576-579.[4][5] Link

-

Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the BCR-ABL1 Tyrosine Kinase. J. Med. Chem. 2016, 59, 14, 6986–7010. Link

-

Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infect. Dis. 2023.[6][2][7][8] Link

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the 3-Amino Group on Pyrazole Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: The 3-Aminopyrazole Core in Modern Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, the 3-aminopyrazole moiety serves as a versatile building block for constructing complex molecular architectures with significant therapeutic potential, including kinase inhibitors and anticancer agents.[3]

However, the functionalization of 3-aminopyrazoles is not trivial. These molecules are polyfunctional, possessing multiple nucleophilic sites: the exocyclic 3-amino group, the two pyrazole ring nitrogen atoms (N1 and N2), and the C4 position.[4] Furthermore, 3-aminopyrazoles exist as tautomeric mixtures (3-aminopyrazole and 5-aminopyrazole), which can influence their reactivity.[4] This guide provides a detailed exploration of key synthetic strategies to selectively modify the exocyclic 3-amino group, offering both conceptual understanding and field-proven protocols for researchers in organic synthesis and drug development.

Figure 1: Key functionalization routes for the 3-amino group of the pyrazole core.

Acylation: Synthesis of N-(Pyrazol-3-yl)amides

Application Notes

Acylation is a fundamental transformation that converts the 3-amino group into a robust amide linkage, a common feature in many pharmaceuticals. The primary challenge in acylating 3-aminopyrazoles is achieving selectivity for the exocyclic amine over the endocyclic pyrazole nitrogens.

Causality Behind Experimental Choices:

-

Reagent Selection: Acyl chlorides and anhydrides are highly reactive and suitable for direct acylation. For less stable substrates or when using a carboxylic acid directly, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 4-(dimethylamino)pyridine (DMAP) are employed.[5]

-

Solvent and Base: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are commonly used. A non-nucleophilic base (e.g., triethylamine, pyridine) is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can often serve as both the base and the solvent.

-

Controlling Regioselectivity: The exocyclic 3-amino group is generally more nucleophilic than the ring nitrogens, often allowing for direct, selective acylation. However, in cases of poor selectivity, a common strategy is to protect the pyrazole N1 position with a group like tert-butoxycarbonyl (Boc).[5] This protection scheme sterically and electronically disfavors reaction at the ring nitrogens, directing the acylating agent exclusively to the 3-amino position. The Boc group can be subsequently removed under acidic conditions.

Protocol 1: Direct Acylation using Acyl Chloride

This protocol describes the direct acylation of a 3-aminopyrazole with a substituted benzoyl chloride.

Step-by-Step Methodology:

-

Preparation: To a solution of 3-amino-5-methylpyrazole (1.0 eq) in anhydrous pyridine (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add 4-nitrobenzoyl chloride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(5-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide.

| Parameter | Condition | Rationale |

| Solvent | Pyridine / Anhydrous THF | Aprotic; Pyridine also acts as a base. |

| Base | Triethylamine | Scavenges HCl byproduct, driving the reaction forward. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction. |

| Stoichiometry | Acyl Chloride (1.1 eq) | A slight excess ensures complete consumption of the starting amine. |

| Work-up | Precipitation in Water | Product is typically a solid, insoluble in water, allowing for easy isolation. |

Sulfonylation: Synthesis of N-(Pyrazol-3-yl)sulfonamides

Application Notes

The sulfonamide functional group is another critical pharmacophore. The synthesis of N-(pyrazol-3-yl)sulfonamides follows a similar principle to acylation, involving the reaction of the 3-amino group with a sulfonyl chloride.

Causality Behind Experimental Choices:

-

Reagents: Arenesulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) are the most common reagents for this transformation.[6]

-

Reaction Conditions: The reaction is almost exclusively run in the presence of a base, with pyridine being a classic choice as it serves as both the solvent and acid scavenger. The reaction may require gentle heating to proceed to completion, depending on the reactivity of the specific sulfonyl chloride and aminopyrazole.

-

Selectivity: Similar to acylation, the exocyclic amino group is the primary site of reaction. If competitive N1-sulfonylation is observed, protection-deprotection strategies can be implemented.

Protocol 2: General Sulfonylation with an Arenesulfonyl Chloride

This protocol provides a general method for the synthesis of pyrazole sulfonamides.

Step-by-Step Methodology:

-

Preparation: Dissolve the 3-aminopyrazole derivative (1.0 eq) in anhydrous pyridine (0.3 M) in a flask under a nitrogen atmosphere.

-

Reagent Addition: Add the arenesulfonyl chloride (1.05 eq) to the solution at room temperature.

-

Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated HCl (to neutralize the pyridine).

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the desired sulfonamide.

Figure 2: Experimental workflow for the sulfonylation of 3-aminopyrazoles.

N-Arylation: Buchwald-Hartwig Amination

Application Notes

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7] It allows for the synthesis of N-aryl-3-aminopyrazoles, which can be challenging to produce via traditional nucleophilic aromatic substitution methods.[8]

Causality Behind Experimental Choices:

-

Catalyst System: The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is critical and has evolved over several "generations." Sterically hindered, electron-rich phosphine ligands like XPhos, RuPhos, or bidentate ligands like BINAP are highly effective, enabling the coupling of a wide range of aryl halides and amines under milder conditions.[7][9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[9][10] The choice of base can significantly impact reaction efficiency and must be compatible with other functional groups in the substrates.

-

Substrate Scope: The reaction is highly versatile, accommodating aryl bromides, chlorides, iodides, and triflates as coupling partners. This method is particularly valuable for coupling electron-deficient or sterically hindered aryl halides.[8]

Protocol 3: Palladium-Catalyzed N-Arylation of 3-Aminopyrazole

This protocol outlines a typical Buchwald-Hartwig coupling of an aryl bromide with 3-aminopyrazole.

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add the aryl bromide (1.0 eq) and the 3-aminopyrazole derivative (1.2 eq).

-

Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to isolate the N-aryl-3-aminopyrazole product.[10]

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / XPhos | A common and highly active catalyst/ligand system for C-N coupling.[10] |

| Base | NaOtBu | Strong, non-nucleophilic base essential for the catalytic cycle. |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents suitable for Pd-catalyzed reactions. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

| Temperature | 80-110 °C | Provides thermal energy to drive the catalytic cycle. |

Diazotization and Subsequent Transformations

Application Notes

Diazotization converts the primary amino group into a diazonium salt (-N₂⁺), an excellent leaving group that can be displaced by a wide variety of nucleophiles. This two-step sequence provides access to a diverse range of 3-substituted pyrazoles that are otherwise difficult to synthesize.

Causality Behind Experimental Choices:

-

Diazotization Reagent: Nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), is the standard reagent.[]

-

Temperature Control: Aromatic diazonium salts are notoriously unstable and can decompose, sometimes explosively, at elevated temperatures.[12] Therefore, the reaction must be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium intermediate.[12]

-

Subsequent Reactions: The pyrazolediazonium salt is a versatile intermediate.

-

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups.

-

Schiemann Reaction: Reaction with fluoroboric acid (HBF₄) followed by heating yields the 3-fluoropyrazole.

-

Hydrolysis: Gentle warming in aqueous acid leads to the formation of 3-hydroxypyrazoles.

-

Protocol 4: Diazotization and Sandmeyer Reaction for 3-Bromopyrazole

This protocol details the conversion of a 3-aminopyrazole to a 3-bromopyrazole.

Step-by-Step Methodology:

-

Diazotization: Suspend the 3-aminopyrazole derivative (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the mixture to 0 °C in an ice-salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr at 60 °C and then cool to 0 °C.

-

Coupling: Add the cold diazonium salt solution slowly to the stirred CuBr solution. Nitrogen gas evolution will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.

References

-

Cimino, G., Crispino, A., & Spinella, A. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105–4111. [Link]

-

Leal, B., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(19), 6568. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

-

Rasmussen, M. F., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 26(7), 2110–2116. [Link]

-

Aghahosseini, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

-

Sultan, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 375. [Link]

-

Butt, M. S., & Zhang, W. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 11, 2479–2515. [Link]

-

Dorn, H., & Zubek, A. (1968). 3(5)-Aminopyrazole. Organic Syntheses, 48, 8. [Link]

-

Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

-

Abdelhamid, A. O., et al. (2016). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Journal of Heterocyclic Chemistry, 53(4), 1045-1051. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Sultan, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC, Molecules, 27(2), 375. [Link]

-

Chouti, F., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, Molecules, 24(22), 4133. [Link]

-

Legeay, J., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8933–8941. [Link]

-

T. M. Klapötke, et al. (2015). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advance Research in Science and Engineering, 4(1). [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

Weinstain, R., et al. (2019). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC, Organic & Biomolecular Chemistry, 17(23), 5739–5743. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

-

Bellina, F., et al. (2007). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 9(7), 1247–1250. [Link]

-

Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC, Molecules, 15(1), 384–395. [Link]

-

Wang, L., et al. (2019). Domino C–H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry, 84(3), 1584–1593. [Link]

-

Siddiqui, S. A., et al. (2008). Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium. ResearchGate. [Link]

-

Demchenko, A. M., et al. (2018). Synthesis of Sulphanylamides from New Derivatives of Aminopyrazoles. ResearchGate. [Link]

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]

- CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (2011).

-

Bouasla, R., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. [Link]

- WO2017060787A1 - Process for preparation of aminopyrazole. (2017).

-

Elmaati, T. M. A., & El-Taweel, F. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 143-162. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 12. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Recrystallization of 4-Methoxyphenyl Pyrazole Amines

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the purification of 4-methoxyphenyl pyrazole amines via recrystallization. This class of compounds is of significant interest in medicinal chemistry and drug development, making the attainment of high purity essential for accurate biological evaluation and downstream applications. These application notes are designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step methodologies and the scientific rationale behind each experimental choice. The protocols outlined herein are designed to be self-validating systems, ensuring robust and reproducible results.

Introduction: The Critical Role of Purity for Bioactive Molecules

The biological activity of a compound is intrinsically linked to its purity. In the context of drug discovery, even minor impurities can lead to erroneous structure-activity relationship (SAR) data, misleading pharmacological profiles, and potential toxicity. 4-Methoxyphenyl pyrazole amines are a scaffold of interest due to their prevalence in a variety of bioactive molecules. Recrystallization is a powerful and cost-effective technique for the purification of these solid compounds, leveraging differences in solubility between the target molecule and its impurities in a given solvent system.[1][2][3] The fundamental principle of recrystallization relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3][4] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the solution (mother liquor).[1][3]

The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent will exhibit high solubility for the 4-methoxyphenyl pyrazole amine at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][5] This differential solubility is the driving force for obtaining a high recovery of the purified compound.

Understanding the Physicochemical Properties of 4-Methoxyphenyl Pyrazole Amines

The structure of 4-methoxyphenyl pyrazole amines imparts specific solubility characteristics that guide solvent selection. The key functional groups are:

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The presence of nitrogen atoms allows for hydrogen bonding.[6]

-

Amine Group: A basic functional group that can also participate in hydrogen bonding.

-

4-Methoxyphenyl Group: A substituted aromatic ring that contributes to the molecule's overall polarity and can engage in pi-stacking interactions.

The interplay of these groups suggests that moderately polar solvents are likely to be effective for recrystallization. The amine functionality also presents the opportunity for purification via salt formation and recrystallization, which can be particularly useful for removing non-basic impurities.[7][8]

Recommended Solvent Systems for Recrystallization

Initial solvent screening is crucial for identifying the optimal system for a specific 4-methoxyphenyl pyrazole amine derivative. The following table summarizes recommended solvents for initial screening, based on their polarity and known efficacy with similar heterocyclic and amine-containing compounds.[8][9][10]

| Solvent System | Polarity | Rationale & Causality |

| Single Solvents | ||

| Ethanol | Polar Protic | Often a good starting point for pyrazole derivatives due to its ability to form hydrogen bonds.[9][11][12] |

| Isopropanol | Polar Protic | Similar to ethanol, but its lower polarity can sometimes offer better differential solubility.[11] |

| Ethyl Acetate | Polar Aprotic | A versatile solvent that can dissolve a wide range of organic compounds.[9] |

| Mixed Solvent Systems | ||

| Ethanol/Water | Highly Polar | The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise as an anti-solvent to induce crystallization.[9][11] This is effective when the compound is highly soluble in ethanol but poorly soluble in water. |

| Ethyl Acetate/Hexanes | Nonpolar/Polar Aprotic | The compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added as the anti-solvent. This is a common and effective system for many organic compounds.[12] |

Experimental Protocols

Protocol 1: Single Solvent Cooling Recrystallization

This is the most straightforward recrystallization method and should be the first approach if a suitable single solvent is identified.

Workflow Diagram:

Caption: Workflow for anti-solvent recrystallization.

Step-by-Step Methodology:

-

Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., ethanol) and a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water).

-

Dissolution: Dissolve the crude 4-methoxyphenyl pyrazole amine in the minimum amount of the "good" solvent at room temperature.

-

Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with constant swirling until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

-

Clarification: Gently warm the solution until the turbidity just disappears, creating a clear, saturated solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the "good" solvent and the "anti-solvent".

-

Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try adding a seed crystal.- Gently scratch the inside of the flask with a glass rod at the solution's surface. |

| Oiling out | - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent. | - Re-heat the solution and add more of the "good" solvent.- Try a different solvent system with a lower boiling point. |

| Low recovery of purified compound | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and consider longer cooling in an ice bath. |

Conclusion

The protocols detailed in this guide provide a robust framework for the successful recrystallization of 4-methoxyphenyl pyrazole amines. By understanding the underlying principles of solubility and carefully selecting the appropriate solvent system and technique, researchers can achieve high purity of their target compounds, which is a critical prerequisite for reliable biological and chemical studies. The key to a successful recrystallization lies in methodical solvent screening and patient execution of the chosen protocol.

References

- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).

- How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.

- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). Benchchem.

- A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). International Journal of Pharmaceutical Research.

- Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.

- Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.

- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.

- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.

- Method for purifying pyrazoles. (2011). Google Patents.

- Purification of Amino-Pyrazoles. (2022). Reddit.

- Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry.

- 4-methylpyrazole | Solubility of Things. (n.d.).

Sources

- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 2. ViewArticleDetail [ijpronline.com]

- 3. praxilabs.com [praxilabs.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

Topic: A Systematic Approach to Solvent Selection for the Solubility of 5-ethyl-4-(4-methoxyphenyl)pyrazole

An Application Note for Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[1][2] The compound 5-ethyl-4-(4-methoxyphenyl)pyrazole, a representative of this class, presents solubility challenges typical of aromatic heterocyclic compounds, which can impede formulation development and limit bioavailability.[3][4] This application note provides a comprehensive, systematic framework for selecting and optimizing a suitable solvent system for this target compound. We detail a multi-stage process that begins with a theoretical physicochemical assessment, proceeds through high-throughput kinetic screening, and culminates in precise thermodynamic solubility determination using the gold-standard shake-flask method.[5] The protocols herein are designed to be self-validating and are grounded in established pharmaceutical principles, including adherence to ICH Q3C guidelines for residual solvents, to ensure both scientific rigor and regulatory compliance.[6][7][8]

Introduction: The Critical Role of Solvent Selection

Solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay performance to in vivo absorption and therapeutic efficacy.[4] For pyrazole derivatives, which are often crystalline solids with significant aromatic character, achieving adequate solubility in aqueous or organic media is a primary hurdle in preclinical development.[9] The selection of an appropriate solvent is not merely about dissolution; it is a strategic decision that impacts drug stability, safety, and manufacturability.[10] A robust solvent selection strategy, therefore, must balance solubilizing power with toxicological safety and regulatory acceptability.[11] This guide explains the causality behind experimental choices, enabling researchers to move beyond trial-and-error and adopt a rational, evidence-based approach to solvent screening.

Physicochemical Profile of 5-ethyl-4-(4-methoxyphenyl)pyrazole

A foundational understanding of the target molecule's structure is essential for predicting its solubility behavior, based on the principle of "like dissolves like".[12][13]

-

Pyrazole Core : This five-membered aromatic ring contains two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.[14][15] This duality allows for potential interactions with both protic and aprotic polar solvents.[16][17]

-

4-Methoxyphenyl Group : This bulky aromatic substituent significantly increases the molecule's hydrophobicity and van der Waals interactions. The methoxy group's oxygen atom provides an additional hydrogen bond acceptor site.

-

5-Ethyl Group : This alkyl chain further contributes to the molecule's nonpolar character, increasing its affinity for lipophilic solvents.

Predicted Solubility Profile : Based on this analysis, 5-ethyl-4-(4-methoxyphenyl)pyrazole is predicted to be a poorly water-soluble compound. Its solubility will likely be favored in solvents that can accommodate its large nonpolar surface area while also interacting with its hydrogen-bonding moieties. A semi-logarithmic increase in solubility can often be observed with an increasing volume fraction of an organic cosolvent in water.[18]

A Strategic Workflow for Solvent Selection

We propose a tiered approach to solvent selection that efficiently narrows down a large pool of candidates to an optimized system suitable for a specific application (e.g., formulation, synthesis, or biological assays). This workflow prioritizes resource efficiency by using high-throughput screening in the initial phase before committing to more labor-intensive methods.

Caption: Strategic workflow for solvent selection.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining the solubility of 5-ethyl-4-(4-methoxyphenyl)pyrazole.

Protocol 4.1: High-Throughput Kinetic Solubility Screening

This method is ideal for rapidly screening a wide range of solvents to identify promising candidates. It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous or organic solvent system.[19]

Materials:

-

5-ethyl-4-(4-methoxyphenyl)pyrazole

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Test solvents (e.g., Water, Ethanol, Propylene Glycol, PEG 400, Acetone, Ethyl Acetate)

-

96-well microtiter plates

-

Automated liquid handler (recommended)

-

Plate reader capable of turbidimetric or nephelometric measurement

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Plate Preparation: Using an automated liquid handler, dispense the test solvents into the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (<2%) to minimize its effect on solubility.

-

Incubation: Shake the plate for 1-2 hours at room temperature to allow for equilibration.

-

Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Protocol 4.2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for determining the true equilibrium solubility of a compound.[5][20] It measures the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid compound.[21]

Materials:

-

5-ethyl-4-(4-methoxyphenyl)pyrazole, solid powder

-

Selected solvents from kinetic screening

-

Glass vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitation method

Procedure:

Caption: The Shake-Flask method for thermodynamic solubility.

-

Preparation: Add an excess amount of solid 5-ethyl-4-(4-methoxyphenyl)pyrazole (enough to ensure saturation, typically 5-10 mg) to a pre-determined volume (e.g., 1 mL) of the selected solvent in a glass vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation at high speed (e.g., >10,000 x g) for 15-20 minutes. Alternatively, filtration using a chemically compatible syringe filter can be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent (typically the mobile phase of the analytical method). Analyze the concentration of the diluted sample using a validated analytical technique such as HPLC-UV.

-

Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or µg/mL.

Data Presentation and Interpretation

All quantitative solubility data should be summarized for clear comparison. When selecting a final solvent system, consider the regulatory constraints imposed by agencies like the FDA and EMA. The ICH Q3C guidelines classify residual solvents based on their toxicity risk.[7][8][22]

-

Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).[23]

-

Class 2: Solvents to be limited due to inherent toxicity (e.g., Acetonitrile, Methanol, Dichloromethane).[24]

-

Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl Acetate). These are preferred when possible.[23]

Table 1: Example Solubility Data Summary for 5-ethyl-4-(4-methoxyphenyl)pyrazole

| Solvent System | Solvent Type | ICH Q3C Class | Dielectric Constant (20°C) | Thermodynamic Solubility (mg/mL at 25°C) | Observations |

| Deionized Water | Polar Protic | N/A | 80.1 | <0.01 | Practically Insoluble |

| Ethanol | Polar Protic | 3 | 24.5 | [Experimental Value] | |

| Propylene Glycol | Polar Protic | 3 | 32.0 | [Experimental Value] | |

| PEG 400 | Polar Protic | 3 | 12.5 | [Experimental Value] | Viscous solution |

| Acetone | Polar Aprotic | 3 | 20.7 | [Experimental Value] | High volatility |

| Ethyl Acetate | Polar Aprotic | 3 | 6.0 | [Experimental Value] | |

| Acetonitrile | Polar Aprotic | 2 | 37.5 | [Experimental Value] | Use must be limited |

| 20% Ethanol / 80% Water (v/v) | Cosolvent | 3 | ~70 | [Experimental Value] | Cosolvency enhances solubility[25] |

| 40% PEG 400 / 60% Water (v/v) | Cosolvent | 3 | ~50 | [Experimental Value] | Suitable for preclinical formulations[26] |

Note: Values in italics are placeholders to be populated with experimental data.

Interpretation: The ideal solvent or cosolvent system will provide the required solubility for the intended application while utilizing the least toxic and most easily removable solvents (preferably Class 3).[10][27] For an oral formulation, a cosolvent system like PEG 400 in water might be ideal, as it can significantly enhance the solubility of poorly soluble drugs and is commonly used in pharmaceutical preparations.[28][29] For synthetic chemistry applications, a more volatile organic solvent like ethyl acetate or acetone might be preferred for ease of removal post-reaction.

Conclusion

The selection of a suitable solvent for a promising drug candidate like 5-ethyl-4-(4-methoxyphenyl)pyrazole is a foundational step in the drug development process. By employing the systematic, multi-tiered approach outlined in this note—combining theoretical structural analysis, rapid kinetic screening, and rigorous thermodynamic validation—researchers can make informed, data-driven decisions. This methodology not only enhances efficiency but also ensures that the chosen solvent system is safe, effective, and compliant with global regulatory standards, thereby de-risking a critical aspect of preclinical and formulation development.

References

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

Perspect Sci. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

-

Allen Institute. Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]

-

SlideShare. Cosolvency. [Link]

-

Scribd. Hydrogen Bonding Effects on Solubility. [Link]

-

ICH. impurities: guideline for residual solvents q3c(r6). [Link]

-

World Journal of Pharmaceutical Research. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

-

ICH. Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

-

CK-12 Foundation. Hydrogen Bonding. [Link]

-

Future Science. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

BYJU'S. Hydrogen Bonding. [Link]

-

Wikipedia. Cosolvent. [Link]

-

Molecules. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

DARU Journal of Pharmaceutical Sciences. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

-

Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

-

Pharma.Tips. Selecting Solubilizers for Poorly Soluble Drugs. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

IKEV. ICH Q3C Guideline Impurities: Residual Solvents. [Link]

-

ACS Medicinal Chemistry Letters. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

ResearchGate. The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. [Link]

-

ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures. [Link]

-

American Pharmaceutical Review. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

ECA Academy. Quality Standards on Recovered Solvents in the Manufacture of Herbal Medicinal Products. [Link]

-

Asian Journal of Pharmaceutics. “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. [Link]

-

Purosolv. GMP for API Solvent Recovery: Compliance, Re-Use & Regulations Guide. [Link]

-

FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

-

FDA. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link]

-

Quora. How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

-

Malaysian Journal of Chemistry. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

-

Acta Crystallographica Section E. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. [Link]

-

ChemSynthesis. ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. [Link]

-

Acta Crystallographica Section E. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. pharmajournal.net [pharmajournal.net]

- 5. tandfonline.com [tandfonline.com]

- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 11. Selecting Solubilizers for Poorly Soluble Drugs – Pharma.Tips [pharma.tips]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pharmajournal.net [pharmajournal.net]

- 15. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 16. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 17. CK12-Foundation [flexbooks.ck12.org]

- 18. ascelibrary.org [ascelibrary.org]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]